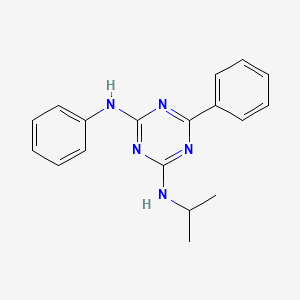

N2-Isopropyl-N4,6-diphenyl-1,3,5-triazin-2,4-diamin

Übersicht

Beschreibung

N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C18H19N5 and its molecular weight is 305.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese anderer Verbindungen

„N2-Isopropyl-N4,6-diphenyl-1,3,5-triazin-2,4-diamin“ gehört zur Klasse der 1,3,5-Triazine. Diese Verbindungen sind für ihre Vielseitigkeit bei der Synthese anderer Verbindungen bekannt. Sie können aus Cyanurchlorid durch sequentielle nucleophile Substitution der C-Cl-Bindung durch C-O-, C-N- und C-S-Bindungen hergestellt werden .

Antibakterielle Aktivität

1,3,5-Triazinderivate, einschließlich „this compound“, wurden auf ihre antimikrobiellen Eigenschaften untersucht. Einige dieser Verbindungen haben eine vielversprechende Aktivität gegen Staphylococcus aureus und Escherichia coli gezeigt .

Antitumoreigenschaften

Einige 1,3,5-Triazine weisen wichtige biologische Eigenschaften auf. Zum Beispiel werden Hexamethylmelamin und 2-Amino-4-morpholino-s-triazin aufgrund ihrer Antitumoreigenschaften klinisch zur Behandlung von Lungen-, Brust- und Eierstockkrebs eingesetzt .

UV-Licht-Absorber und Stabilisator

„this compound“ kann als sehr niedrig flüchtiger UV-Licht-Absorber und Stabilisator verwendet werden. Es ermöglicht Polycarbonaten und Polyestern, eine höhere Wetterbeständigkeit zu erreichen als herkömmliche Benzotriazol-UV-Absorber .

Thermische Zersetzung

Das Vorhandensein von Aminogruppen im Triazinring erhöht die Menge an nichtflüchtigen thermischen Abbauprodukten durch Assoziation. Das Vorhandensein eines Chlorsubstituenten erleichtert die Bildung von Produkten mit niedriger Flüchtigkeit .

Chirale stationäre Phasen

1,3,5-Triazinderivate können als chirale stationäre Phasen verwendet werden. Beispielsweise können sie als chirales Lösungsmittel für die Bestimmung des Enantiomerenüberschusses durch NMR-Spektroskopie und die Bestimmung der absoluten Konfiguration durch zirkulären Dichroismus verwendet werden .

Eigenschaften

IUPAC Name |

4-N,6-diphenyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5/c1-13(2)19-17-21-16(14-9-5-3-6-10-14)22-18(23-17)20-15-11-7-4-8-12-15/h3-13H,1-2H3,(H2,19,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHMNCOFPWFUMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)NC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Di-tert-butyl 4-methyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1469563.png)

![3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1469566.png)

![5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1469568.png)

![(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B1469569.png)

![Potassium trifluoro[4-(piperidine-1-carbonyl)phenyl]boranuide](/img/structure/B1469576.png)